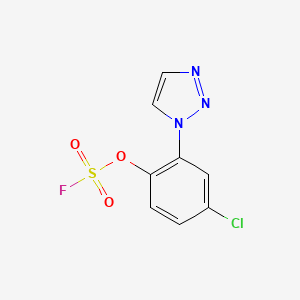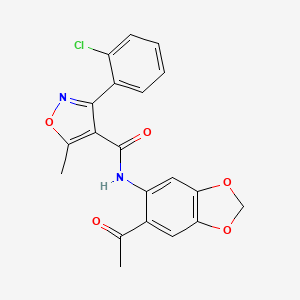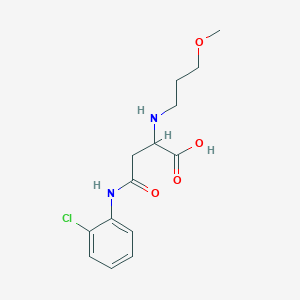
Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are a class of compounds that have a five-membered ring structure with two nitrogen atoms . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, heterocyclization of 3-[(alkylsulfanyl)-methyl]pentane-2,4-diones with N-nucleophilic reagents (phenylhydrazine, nicotinic hydrazide) when heated in acetic, propanoic, or pentanoic acids, gives a mixture of products—sulfanylmethylpyrazoles .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two nitrogen atoms . The exact structure of “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The exact reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazole derivatives, for example, can be solids or liquids at room temperature . The exact properties of “this compound” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Azide Ring-Opening-Ring-Closure Reactions
The research on azide ring-opening-ring-closure reactions and tele-substitutions in vicinal azidopyrazole, pyrrole, and indolecarboxaldehydes provides insights into chemical transformations that could be relevant for the synthesis and application of methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate. These reactions involve complex processes that can lead to the formation of novel pyrazole derivatives, potentially impacting the development of new materials or pharmaceuticals (Becher et al., 1992).
Corrosion Inhibition
Studies on the inhibitive action of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media highlight the potential application of pyrazole derivatives, including those similar to this compound, as corrosion inhibitors. These compounds exhibit significant efficiency in protecting metals from corrosion, suggesting potential industrial applications in materials science (Chetouani et al., 2005).
Drug Synthesis
Research into the selective nucleophilic chemistry in the synthesis of carbamoyl-sulfanylmethylisoxazole carboxylic acids from related compounds demonstrates the utility of such chemical strategies in drug development. The ability to selectively introduce functional groups into complex molecules can aid in the synthesis of novel therapeutic agents, where compounds like this compound might serve as intermediates or targets for modification (Robins et al., 2007).
N-Alkylation and N-Arylation
The study of unsymmetrical pyrazoles' methylation and arylation provides foundational knowledge for chemical reactions that could be applicable to this compound. Understanding how to selectively introduce alkyl or aryl groups into pyrazoles can aid in the development of compounds with specific properties for use in various scientific applications (Grimmett et al., 1979).
Mecanismo De Acción
Direcciones Futuras
The field of pyrazole derivatives is a rapidly evolving area of research, with new synthetic methodologies and applications being developed . Future research on “Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate” could involve exploring its potential biological activities, developing new synthetic routes, and studying its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(12)5(7(10)11-3)9(2)8-4/h12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALAXMVHDGYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)


![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)
